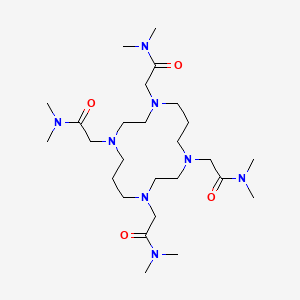
7-(Trifluoromethyl)indoline
説明
7-(Trifluoromethyl)indoline is an indole derivative that acts as an inhibitor of COX-1, COX-2, and β-catenin . It has potential applications in the treatment of diseases such as lung cancer, diabetes, and Alzheimer’s disease .
Synthesis Analysis
The synthesis of 7-(Trifluoromethyl)indoline involves a metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position . This process selectively introduces trifluoromethyl to indoles on the C2 position . The desired product can be obtained in 0.7 g yield . A radical intermediate may be involved in this transformation .Molecular Structure Analysis
The molecular formula of 7-(Trifluoromethyl)indoline is C9H8F3N . It has an average mass of 187.162 Da and a monoisotopic mass of 187.060883 Da .Chemical Reactions Analysis
The chemical reactions involving 7-(Trifluoromethyl)indoline include a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides . This process provides a direct but controllable access to a variety of structurally diverse trifluoromethyl-containing indoles and indolines .科学的研究の応用
1. Catalytic Functionalization in Organic Synthesis
7-(Trifluoromethyl)indoline derivatives show significant potential in the field of organic synthesis. Cobalt and ruthenium-catalyzed hydroarylation and amidation of indolines, respectively, have been demonstrated as effective for selective C-7 functionalization. These methods offer pathways for synthesizing various indoline derivatives, which are valuable in the creation of natural products, drug molecules, and biologically active compounds (Banjare, Chebolu, & Ravikumar, 2019); (Hande & Prabhu, 2017).
2. Synthesis of Fluorinated Indolines
The synthesis of fluorinated indolines, which include the trifluoromethyl group, is another significant application. These compounds are used in pharmaceutical development due to their biological activity. Efficient methodologies for preparing enantiomerically pure substituted indolines have been explored, leveraging the unique properties of the trifluoromethyl group (García Ruano et al., 2008).
3. Application in Pharmaceutical Synthesis
7-(Trifluoromethyl)indoline and its derivatives find extensive use in pharmaceutical synthesis. Various catalyzed reactions, including iridium-catalyzed amination and ruthenium-catalyzed amidation, facilitate the synthesis of 7-amino-substituted indolines, which are significant in pharmaceuticals (Shin & Chang, 2014); (Pan et al., 2014).
4. Applications in Photophysical Studies
7-(Trifluoromethyl)indoline derivatives also play a role in photophysical studies. They are used in examining intramolecular hydrogen bonding and fluorescence quenching phenomena, which are critical in understanding chemical reactivity and interactions in various environments (Wiosna et al., 2004).
5. Renewable Energy Applications
In the field of renewable energy, particularly in dye-sensitized solar cells, indoline-based dyes, which may include 7-(Trifluoromethyl)indoline structures, have shown high efficiencies. These metal-free organic dyes are optimized for solar energy to current conversion, contributing significantly to the advancement of solar cell technology (Horiuchi et al., 2004).
Safety and Hazards
7-(Trifluoromethyl)indoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and to keep it in a dry, cool, and well-ventilated place .
将来の方向性
The future directions for 7-(Trifluoromethyl)indoline research could involve exploring effective ways to obtain 2-trifluoromethylindoles from indoles . Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting . It is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl from the perspective of synthetic methodology and application prospects .
特性
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-3,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXZRTOUTPSFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652939 | |
| Record name | 7-(Trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)indoline | |
CAS RN |
959236-00-1 | |
| Record name | 2,3-Dihydro-7-(trifluoromethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959236-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-{[(3-chloropropoxy)carbonyl]amino}benzoate](/img/structure/B1499129.png)
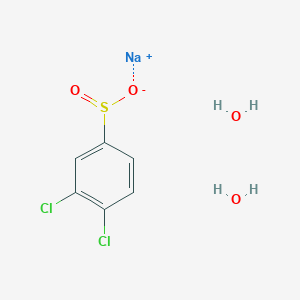

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;sulfuric acid](/img/structure/B1499142.png)
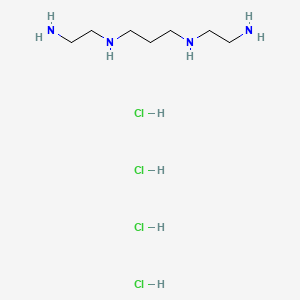
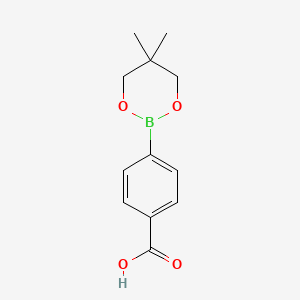
![2-[2-(Dimethylamino)ethylcarbonyl]thiophene hydrobromide](/img/structure/B1499147.png)
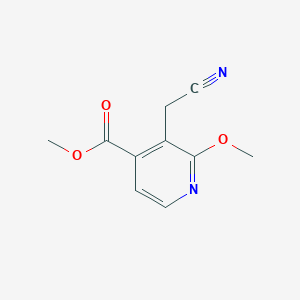
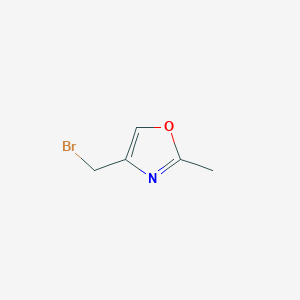
![acetic acid;2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B1499159.png)
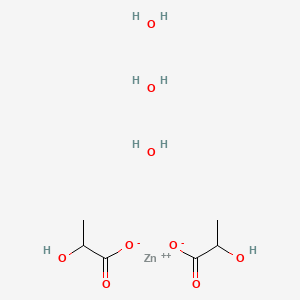

![2-Methoxy-N-[1-(3-oxocyclohex-1-enyl)vinyl]acetamide](/img/structure/B1499163.png)
